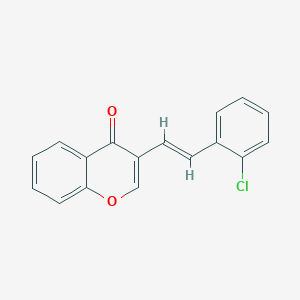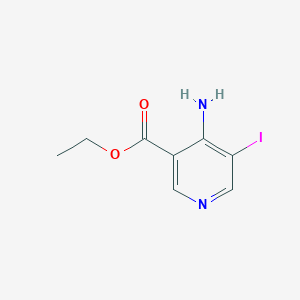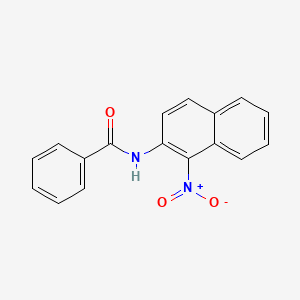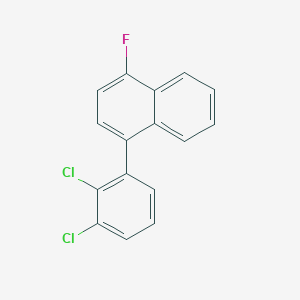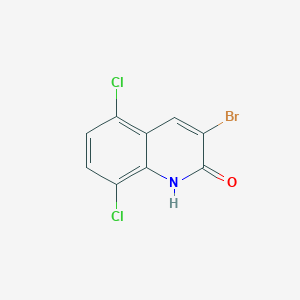
Quinolin-6-yl (4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-6-yl (4-methoxyphenyl)carbamate: is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound features a quinoline ring system substituted at the 6-position with a carbamate group linked to a 4-methoxyphenyl moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-6-yl (4-methoxyphenyl)carbamate typically involves the reaction of quinoline derivatives with appropriate carbamoylating agents. One common method includes the use of 4-methoxyphenyl isocyanate as the carbamoylating agent, which reacts with 6-hydroxyquinoline under mild conditions to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents that facilitate the reaction while minimizing side products .
Análisis De Reacciones Químicas
Types of Reactions: Quinolin-6-yl (4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Quinolin-6-yl (4-methoxyphenyl)carbamate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: This compound exhibits potential biological activities, including antimicrobial , antiviral , and anticancer properties. It is studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals . Its derivatives are explored for their potential use as pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of Quinolin-6-yl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparación Con Compuestos Similares
- Quinolin-4-yl (4-methoxyphenyl)carbamate
- Quinolin-6-yl (4-chlorophenyl)carbamate
- Quinolin-6-yl (4-methylphenyl)carbamate
Comparison: Quinolin-6-yl (4-methoxyphenyl)carbamate is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties . This substitution can influence the compound’s biological activity and reactivity compared to other similar compounds .
Propiedades
Número CAS |
100926-72-5 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
quinolin-6-yl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-6-4-13(5-7-14)19-17(20)22-15-8-9-16-12(11-15)3-2-10-18-16/h2-11H,1H3,(H,19,20) |
Clave InChI |
YRMZMQZKYPVMKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


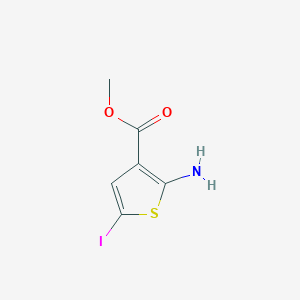
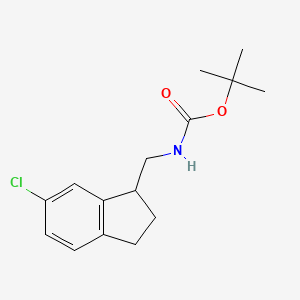
![Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-](/img/structure/B11840117.png)
